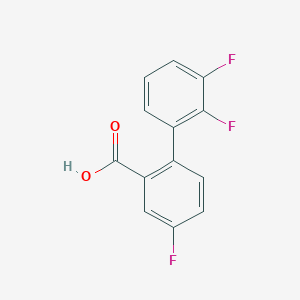

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid

Description

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms at specific positions on the benzene ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-7-4-5-8(10(6-7)13(17)18)9-2-1-3-11(15)12(9)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMJJSPAMSUOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689656 | |

| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261768-73-3 | |

| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-(2,3-Difluorophenyl)-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

2,3-Difluorobenzoic acid: Lacks the additional fluorine atom at the 5-position, resulting in different chemical properties and reactivity.

2-Fluorobenzoic acid: Contains only one fluorine atom, leading to distinct physical and chemical characteristics.

3,5-Difluorobenzoic acid:

Uniqueness

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring. This configuration can influence the compound’s electronic properties, reactivity, and interactions with other molecules, making it valuable for specialized applications in research and industry.

Biological Activity

2-(2,3-Difluorophenyl)-5-fluorobenzoic acid (CAS No. 1261768-73-3) is a benzoic acid derivative characterized by multiple fluorine substituents on its aromatic rings. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its potential antimicrobial and anticancer properties, supported by relevant studies and data.

The molecular formula of this compound is , with a molecular weight of approximately 252.19 g/mol. The fluorine substituents enhance electrophilic substitution reactions and may improve binding affinity to biological targets due to increased hydrophobicity and potential for halogen bonding interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The presence of fluorine atoms appears to play a crucial role in enhancing antimicrobial efficacy .

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in leukemia models. Compounds with similar fluorinated structures have demonstrated significant growth inhibition in L1210 mouse leukemia cells, indicating a possible mechanism involving intracellular release of active metabolites .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of critical signaling pathways in microbial or cancer cells. Studies suggest that fluorinated compounds can enhance binding affinity due to their unique electronic properties.

- Cell Proliferation Inhibition : Research indicates that the compound can disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates. This effect is often measured through IC50 values in cell viability assays .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzoic Acid | Lacks additional fluorine on the phenyl ring | Moderate antibacterial properties |

| 4-Fluorobenzoic Acid | Contains one fluorine atom on the benzoic acid moiety | Limited anticancer activity |

| 2,3,4-Trifluorobenzoic Acid | Contains three fluorine atoms | Enhanced antimicrobial properties |

| This compound | Multiple fluorines enhancing reactivity | Promising anticancer and antimicrobial activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that fluorinated benzoic acids significantly inhibited hemolysis and biofilm production in Staphylococcus aureus strains. The specific analogs exhibited varying degrees of effectiveness based on their structural characteristics .

- Cancer Cell Proliferation : In vitro assays using L1210 mouse leukemia cells showed that derivatives similar to this compound inhibited cell proliferation with IC50 values in the nanomolar range. This suggests a potent anticancer effect potentially mediated by enzymatic inhibition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.